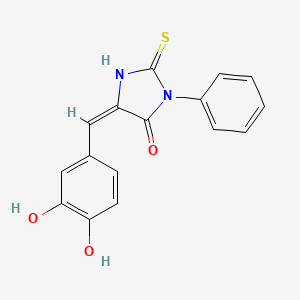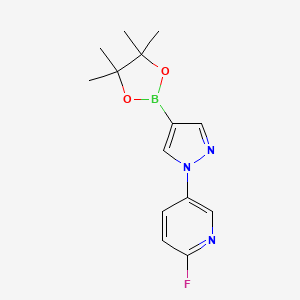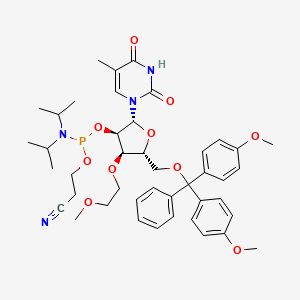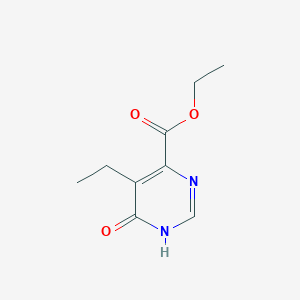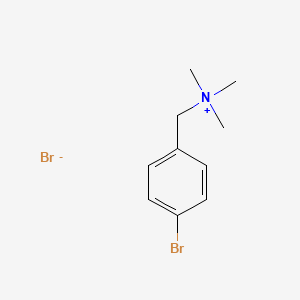
4-Bromobenzyltrimethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromobenzyltrimethylammonium bromide is a quaternary ammonium compound with the chemical formula C10H16Br2N. It is a derivative of benzyltrimethylammonium bromide, where a bromine atom is substituted at the para position of the benzyl group. This compound is known for its applications in organic synthesis and as a phase transfer catalyst.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Bromobenzyltrimethylammonium bromide can be synthesized through a two-step process. The first step involves the bromination of benzyltrimethylammonium bromide using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under reflux conditions. The reaction is catalyzed by benzoyl peroxide. The resulting mixture of bromides is then selectively debrominated using diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromide .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromobenzyltrimethylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation Reactions: It can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: It can be reduced to form benzyltrimethylammonium derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of quaternary ammonium salts with different substituents.
Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: Formation of benzyltrimethylammonium derivatives.
Aplicaciones Científicas De Investigación
4-Bromobenzyltrimethylammonium bromide has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between compounds in different phases.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds
Mecanismo De Acción
The mechanism of action of 4-Bromobenzyltrimethylammonium bromide involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between immiscible phases (e.g., organic and aqueous phases) by forming a complex with the reactant and transporting it across the phase boundary. This enhances the reaction rate and efficiency. The molecular targets and pathways involved depend on the specific reaction and reactants used.
Comparación Con Compuestos Similares
Similar Compounds
Benzyltrimethylammonium bromide: Lacks the bromine substitution at the para position.
4-Bromobenzyl bromide: Contains a bromine atom at the para position but lacks the quaternary ammonium group.
Trimethylamine–borane bromide: Used as a reagent for reductive bromation of aromatic carbonyl compounds.
Uniqueness
4-Bromobenzyltrimethylammonium bromide is unique due to its dual functionality as a quaternary ammonium compound and a brominated aromatic compound. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.
Propiedades
Número CAS |
25251-62-1 |
|---|---|
Fórmula molecular |
C10H15Br2N |
Peso molecular |
309.04 g/mol |
Nombre IUPAC |
(4-bromophenyl)methyl-trimethylazanium;bromide |
InChI |
InChI=1S/C10H15BrN.BrH/c1-12(2,3)8-9-4-6-10(11)7-5-9;/h4-7H,8H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
FEPPZCNCGNSTBE-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CC1=CC=C(C=C1)Br.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[3-(1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B13713243.png)
![1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride](/img/structure/B13713245.png)
![2-[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]-4,5-dihydroimidazole](/img/structure/B13713251.png)

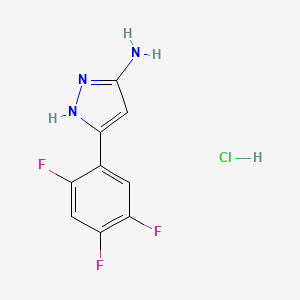

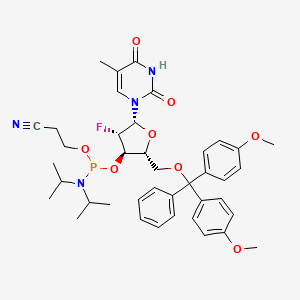
![(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1] x HBr](/img/structure/B13713287.png)
![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B13713290.png)
